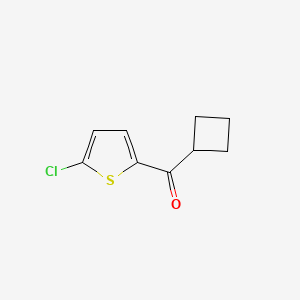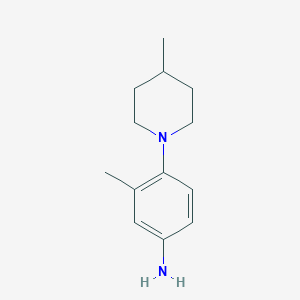![molecular formula C11H12O2 B1451921 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156345-49-1](/img/structure/B1451921.png)
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Overview
Description
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, more commonly known as 3-O-propargyl-phenol (3-OPP), is an organic compound that has been studied for its potential applications in synthetic chemistry and medicinal chemistry. 3-OPP is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. In addition, 3-OPP has been studied for its potential therapeutic applications, such as its ability to modulate the activity of enzymes involved in signal transduction pathways.
Scientific Research Applications
Organic Synthesis and Catalysis
Propargylic alcohols, such as 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, are pivotal in the synthesis of complex molecules due to their reactivity. For instance, they have been utilized in the preparation of γ-substituted vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene derivatives through reactions with ruthenium allenylidene/alkenylcarbyne complexes (Bustelo et al., 2007). Additionally, these alcohols serve as precursors in the synthesis of 1,2,3-triazole-pyrazole hybrids with antimicrobial properties, showcasing their role in creating biologically active compounds (Pervaram et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of homopropargyl alcohols is another significant application, with lipase-catalyzed approaches providing a method for preparing enantiomerically enriched alcohols. This technique highlights the importance of propargylic alcohols in asymmetric synthesis, contributing to the production of chiral molecules with high enantiomeric excess (Borowiecki & Dranka, 2019).
Materials Science
In materials science, the specific functionalities of propargylic alcohols enable the development of novel materials. For example, they have been used in the synthesis of palladacycles, which act as catalysts in various chemical transformations. This showcases their versatility not only in organic synthesis but also in the creation of catalysts for industrial applications (Lauer et al., 2016).
Mechanism of Action
Mode of Action
It is known that propargyl groups can react with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This suggests that 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s potential to form triazole linkages suggests it may influence pathways involving azide compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
1-(3-prop-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8-9,12H,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJMVVTKIIUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




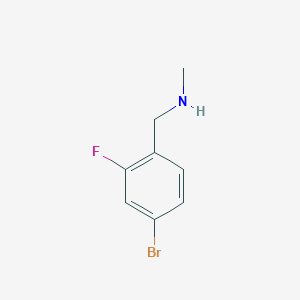
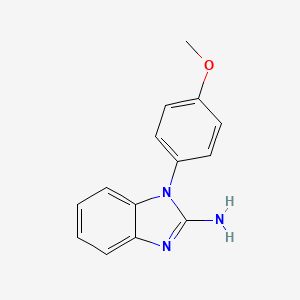

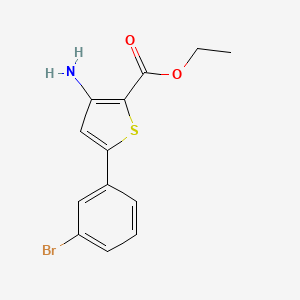

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
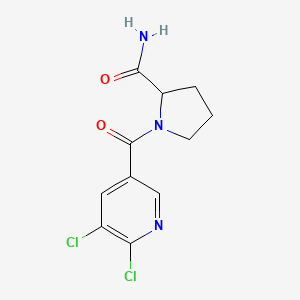
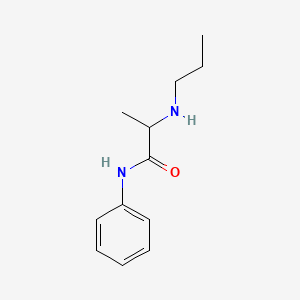
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
